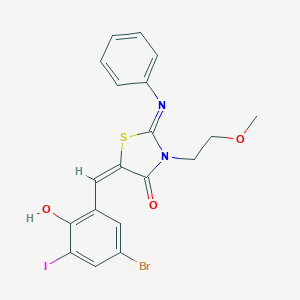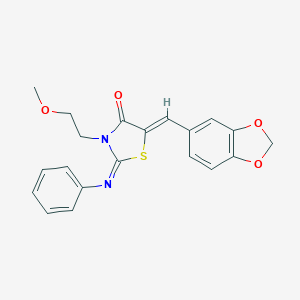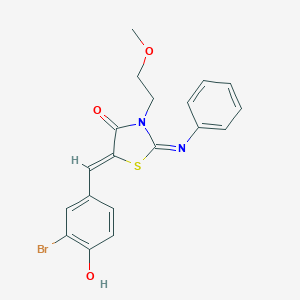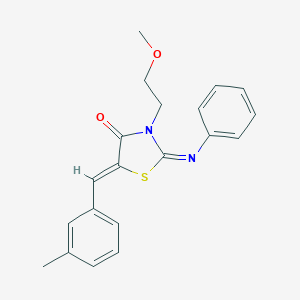
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide, also known as DFP-10825, is a synthetic compound that belongs to the class of amide herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide acts as a selective herbicide by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is an essential enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have both short-term and long-term effects on plants. Short-term effects include inhibition of photosynthesis, reduction in chlorophyll content, and disruption of cell membrane integrity. Long-term effects include stunted growth, reduced yield, and eventual death of the plant. This compound has also been shown to affect the activity of several enzymes involved in plant metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has several advantages as a research tool. It is highly selective and has a well-defined mechanism of action, which makes it useful for studying the physiological and biochemical effects of herbicides on plants. However, this compound has some limitations as well. It is a synthetic compound and may not accurately represent the effects of natural herbicides. Moreover, the synthesis process is complex, and the yield of the final product can be low.
Orientations Futures
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has several potential future directions for research. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the investigation of the molecular basis of ALS inhibition by this compound. Additionally, studies could be conducted to explore the effects of this compound on non-target organisms and the environment. Finally, research could be focused on the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a synthetic herbicide that has been extensively studied for its herbicidal properties. It acts as a selective herbicide by inhibiting the activity of ALS in plants. This compound has several advantages as a research tool, but it also has some limitations. Future research could focus on the development of new herbicides, investigation of the molecular basis of ALS inhibition, and exploration of the effects of this compound on non-target organisms and the environment.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 5-fluoro-2-methylaniline to form an intermediate compound. This intermediate is then reacted with propanoyl chloride to yield this compound. The synthesis process is complex, and the yield of the final product depends on various factors such as reaction time, temperature, and reactant concentrations.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and has shown promising results in field trials. Several studies have also investigated the potential use of this compound as a tool for weed management in organic farming systems. Moreover, this compound has been used as a research tool to study the physiological and biochemical effects of herbicides on plants.
Propriétés
Formule moléculaire |
C16H14Cl2FNO2 |
|---|---|
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-9-3-5-12(19)8-14(9)20-16(21)10(2)22-15-6-4-11(17)7-13(15)18/h3-8,10H,1-2H3,(H,20,21) |
Clé InChI |
OYLJOPNFRSOQHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)


![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)